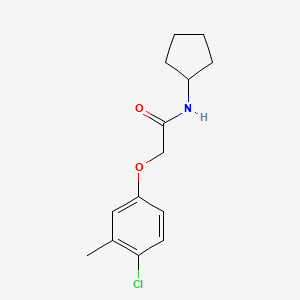
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CP 55,940 and is a potent cannabinoid receptor agonist. It has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the endocannabinoid system.
Mecanismo De Acción
CP 55,940 acts as a potent agonist for both the CB1 and CB2 receptors. When it binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. The exact mechanism of action of CP 55,940 is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-anxiety and anti-depressant effects. CP 55,940 has also been shown to have potential therapeutic benefits in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using CP 55,940 in scientific research is its high affinity for both the CB1 and CB2 receptors. This makes it a useful tool in studying the endocannabinoid system and its effects on various physiological and biochemical processes. However, one limitation of using CP 55,940 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Direcciones Futuras
There are several future directions for research involving CP 55,940. One area of interest is the potential therapeutic benefits of this compound in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CP 55,940 and its effects on the endocannabinoid system. Finally, there is a need for more studies focused on the safety and toxicity of CP 55,940, particularly in relation to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of CP 55,940 involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with cyclopentyl bromide to form 4-chloro-3-methylphenoxy-cyclopentane. This compound is then reacted with N,N-diethylacetamide to form the final product, 2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
CP 55,940 has been used extensively in scientific research to study the endocannabinoid system. This compound has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the physiological and biochemical effects of cannabinoid receptor activation. CP 55,940 has been used in a variety of studies, including those focused on pain, inflammation, and addiction.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKOTGXHLBFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)

![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)
![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)